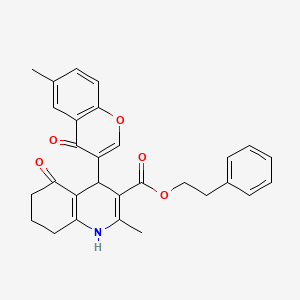
2-フェニルエチル 2-メチル-4-(6-メチル-4-オキソ-4H-クロメン-3-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C29H27NO5 and its molecular weight is 469.537. The purity is usually 95%.
BenchChem offers high-quality 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis
The molecular formula of this compound is C29H27NO5, with a molecular weight of approximately 469.54 g/mol. Its structure features a hexahydroquinoline core fused with a chromone moiety, which contributes to its biological activity. The crystal structure analysis indicates that the compound possesses specific dihedral angles between its aromatic rings and heterocyclic components, which can influence its reactivity and interaction with biological targets .
Anticancer Activity
Recent studies have highlighted the potential of 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives of similar quinoline compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116), indicating strong antiproliferative activity .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Neuroprotective Potential : Research indicates possible protective effects on neuronal cells, suggesting applications in neurodegenerative disease models.
Case Study 1: Anticancer Efficacy
In a study published in 2021, researchers synthesized various derivatives based on the quinoline framework similar to 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. They reported that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer agents .
Case Study 2: Structural Analysis and Activity Correlation
Another study focused on correlating the structural features of similar compounds with their biological activities. It was found that specific substitutions on the chromone ring significantly affected the anticancer efficacy and selectivity towards cancerous cells compared to normal cells .
生物活性
The compound 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that belongs to the class of hexahydroquinolines and chromones. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C28H25NO with a molecular weight of approximately 425.50 g/mol. The structural components include a phenyl ring, a chromone moiety, and a hexahydroquinoline framework, which contribute to its diverse biological properties.
Antioxidant Properties
Chromones are well-known for their antioxidant properties. Research indicates that derivatives of chromones exhibit significant radical scavenging activity. For instance, studies have shown that compounds with similar structural features can inhibit oxidative stress markers in various cell lines .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated. Chromone derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also exert similar effects .
Anticancer Activity
Several studies have indicated that chromone-based compounds possess anticancer properties. Specifically, they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways like the MEK/ERK pathway .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Radical scavenging activity | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis; inhibition of tumor growth |
Case Studies
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that compounds with structural similarities to the target molecule exhibited significant inhibition of free radicals at concentrations as low as 10 µM .
Case Study 2: Anticancer Potential
In vitro studies on human leukemia cells demonstrated that derivatives similar to this compound inhibited cell proliferation effectively. The mechanism involved down-regulation of the phospho-ERK1/2 signaling pathway, leading to reduced cell viability at concentrations ranging from 0.3 to 1.2 µM .
特性
IUPAC Name |
2-phenylethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-17-11-12-24-20(15-17)28(32)21(16-35-24)26-25(18(2)30-22-9-6-10-23(31)27(22)26)29(33)34-14-13-19-7-4-3-5-8-19/h3-5,7-8,11-12,15-16,26,30H,6,9-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLEHAWGWEDKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CCCC4=O)NC(=C3C(=O)OCCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













